4-Chloro-2-(methylthio)quinazoline
Overview
Description
4-Chloro-2-(methylthio)quinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The presence of a chlorine atom and a methylthio group in the quinazoline ring enhances its chemical reactivity and biological properties .
Mechanism of Action
- However, quinazoline derivatives have been studied for various activities, including analgesic, anti-inflammatory, anti-cancer, and more . These activities often involve interactions with specific cellular proteins.
- For instance, in the case of analgesic activity, it may modulate pain pathways by interacting with receptors or enzymes involved in pain perception .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(methylthio)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect cell signaling pathways and other cellular processes. Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . It can also alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and growth . This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by binding to DNA and interfering with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis . These localization patterns are crucial for elucidating the molecular mechanisms underlying the compound’s biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)quinazoline typically involves the reaction of 2-mercaptoquinazoline with a chlorinating agent. One common method is the reaction of 2-mercaptoquinazoline with thionyl chloride (SOCl2) under reflux conditions, which results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted quinazoline derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
4-Chloro-2-(methylthio)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the methylthio group, resulting in different chemical reactivity and biological properties.
2-Methylthioquinazoline: Lacks the chlorine atom, affecting its substitution reactions and biological activities.
4-Methylthioquinazoline: Lacks the chlorine atom, leading to different chemical and biological properties.
Uniqueness
4-Chloro-2-(methylthio)quinazoline is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and enhanced biological activities compared to its analogs. This dual substitution pattern allows for a broader range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-2-methylsulfanylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSOCFQUJMNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453461 | |
Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58803-74-0 | |
Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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